molecular formula C13H18O4 B13898086 Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate

Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate

Cat. No.: B13898086
M. Wt: 238.28 g/mol
InChI Key: VUOPYRZSTICNHI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate is an ester compound characterized by the presence of a phenoxy group attached to a butanoate ester Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate typically involves the esterification of 3-(hydroxymethyl)phenol with ethyl 2-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-carboxyphenoxy)butanoic acid.

    Reduction: Formation of 2-(3-(hydroxymethyl)phenoxy)butanol.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active phenol derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-(hydroxymethyl)phenoxy)butanoate: Similar structure but with the hydroxymethyl group in the para position.

    Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(3-(methoxymethyl)phenoxy)butanoate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to the specific positioning of the hydroxymethyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 2-[3-(hydroxymethyl)phenoxy]butanoate

InChI

InChI=1S/C13H18O4/c1-3-12(13(15)16-4-2)17-11-7-5-6-10(8-11)9-14/h5-8,12,14H,3-4,9H2,1-2H3

InChI Key

VUOPYRZSTICNHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OC1=CC=CC(=C1)CO

Origin of Product

United States

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